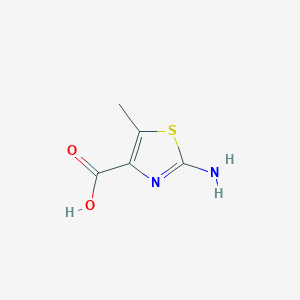

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Descripción

Historical Context and Development in Heterocyclic Chemistry

The development of heterocyclic chemistry traces its origins to the early nineteenth century, establishing a foundation that would eventually encompass compounds like this compound. The origin of heterocyclic chemistry was found when organic chemistry developed during 1800, with Brugnatelli separating alloxan from uric acid in 1818, followed by Dobereiner's production of furan compounds using sulfuric acid with starch in 1832. The field gained momentum through the subsequent decades with Runge's collection of pyrrole using dry distillation in 1834, establishing the groundwork for understanding nitrogen-containing heterocycles that would later include thiazole derivatives.

The emergence of thiazole chemistry specifically began to take shape as researchers recognized the importance of sulfur-nitrogen heterocycles in natural products and pharmaceutical compounds. The Heterocyclic Group was formed in 1967 by a group of heterocyclic chemists, gaining approval from the Chemical Society on April 5, 1967, and holding its first scientific half-day meeting in September 1967. This formal recognition of heterocyclic chemistry as a distinct field provided institutional support for research into compounds like this compound and related thiazole derivatives.

The evolution of synthetic methodologies has been crucial in making thiazole derivatives more accessible to researchers. Modern advances in heterocyclic chemistry have focused on new methodologies in carbon-hydrogen activation, photoredox chemistry, borrowing hydrogen catalysis, and multicomponent reactions, all of which have significantly impacted the pharmaceutical industry's ability to synthesize and study complex heterocyclic compounds. These developments have created new pathways for accessing thiazole-based compounds with enhanced efficiency and selectivity, directly contributing to the current understanding of this compound and its derivatives.

Significance in Thiazole-Based Research

This compound occupies a central position in thiazole-based research due to its structural characteristics and potential for biological activity. Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen, serves as a notable component of vitamin thiamine (vitamin B₁), establishing the fundamental biological relevance of the thiazole ring system. The specific substitution pattern found in this compound, featuring an amino group at position 2, a methyl group at position 5, and a carboxylic acid group at position 4, provides a unique combination of functional groups that enhances both synthetic versatility and biological potential.

Research has demonstrated that thiazole derivatives exhibit a broad spectrum of biological activities encompassing antipsychotic, analgesic, anticancer, antiallergic, antihypertensive, antibacterial, anti-inflammatory, antimalarial, and antifungal properties. The 1,3-thiazole scaffold serves as the mainstay of numerous clinically used drugs, including nizatidine, meloxicam, ritonavir, tiazofurin, bleomycin, and nitazoxanide. This extensive pharmaceutical relevance underscores the importance of studying specific thiazole derivatives like this compound, which may serve as precursors or active compounds in drug development.

The compound has been investigated for potential biological activity, including vitamin B₁-like activity and protective effects against ethanol poisoning, positioning it as a precursor for various derivatives with potential pharmacological applications. Studies have identified series of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion, with some compounds showing IC₅₀ values in the nanomolar range while exhibiting minimal cytotoxicity. These findings highlight the therapeutic potential of thiazole-based compounds and justify continued research into specific derivatives like this compound.

Classification within Nitrogen-Sulfur Heterocycles

This compound belongs to the broader category of nitrogen-sulfur heterocycles, which are classified according to specific structural criteria established by chemical nomenclature systems. Thiazoles are members of the azoles, a group of heterocycles that includes imidazoles and oxazoles, characterized by their five-membered ring structure containing heteroatoms. The compound specifically falls under the classification of heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms as ring hetero atoms, as defined by chemical patent classification systems.

Within the framework of heterocyclic classification, compounds containing a single heterocycle are classified in specific ranges, while those containing two or more heterocycles follow different classification protocols. This compound, containing a single thiazole ring with additional functional groups, represents a fundamental building block that can be incorporated into more complex molecular architectures. The presence of both nitrogen and sulfur atoms in the ring system, combined with the carboxylic acid functionality, provides multiple sites for chemical modification and biological interaction.

The planar nature of thiazoles contributes to their classification as aromatic heterocycles, characterized by significant pi-electron delocalization and possessing some degree of aromaticity, more so than corresponding oxazoles. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. The calculated pi-electron density identifies specific positions for electrophilic substitution and deprotonation, which directly influences the reactivity patterns observed in this compound and related compounds.

Chemical Identity and Nomenclature Systems

The chemical identity of this compound is established through multiple nomenclature systems that provide precise structural identification. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic naming conventions that specify the positions of substituents on the thiazole ring. The compound is also documented in chemical databases with the Chemical Abstracts Service registry number, providing a unique identifier for tracking and referencing purposes.

The molecular structure features a five-membered thiazole ring with an amino group at position 2, a methyl group at position 5, and a carboxylic acid group at position 4. The structural representation can be visualized through various notation systems, including Simplified Molecular Input Line Entry System notation, which provides a linear representation of the molecular structure for computational applications. Key structural data points include the molecular formula C₅H₆N₂O₂S and a molecular weight of approximately 158.18 grams per mole.

Chemical database entries provide comprehensive information about the compound's properties, including predicted boiling points, density values, and storage conditions. The compound exhibits a predicted boiling point of 301.3±22.0 degrees Celsius and a density of 1.339±0.06 grams per cubic centimeter. Storage recommendations typically specify temperatures between 2-8 degrees Celsius with protection from light, indicating the compound's sensitivity to thermal and photochemical degradation. The predicted acidic dissociation constant value of 2.94±0.10 reflects the compound's acidic nature due to the carboxylic acid functional group.

Propiedades

IUPAC Name |

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAANOAVDEBKXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363774 | |

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688064-14-4 | |

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of 2-amino-5-methylthiazole-4-carboxylic acid is the β-Ketoacyl-ACP Synthase enzyme, also known as mtFabH. This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

Mode of Action

The compound interacts with its target, the mtFabH enzyme, through hydrogen bonding. The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244.

Biochemical Pathways

The interaction of 2-amino-5-methylthiazole-4-carboxylic acid with mtFabH affects the fatty acid synthesis pathway. This pathway is essential for the survival and virulence of Mycobacterium tuberculosis. The disruption of this pathway can lead to the death of the bacteria, making this compound a potential anti-tubercular agent.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption.

Result of Action

The result of the action of 2-amino-5-methylthiazole-4-carboxylic acid is the inhibition of the mtFabH enzyme, leading to the disruption of the fatty acid synthesis pathway. This disruption can cause the death of Mycobacterium tuberculosis.

Action Environment

The action, efficacy, and stability of 2-amino-5-methylthiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound is solid at room temperature and should be stored at 2-8°C. It’s important to note that the compound may produce toxic sulfur dioxide gas in the air. Therefore, it should be handled and stored properly to ensure its stability and efficacy.

Actividad Biológica

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid (AMTCA) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, an amino group, and a carboxylic acid functional group, which contribute to its pharmacological properties. This article reviews the biological activities of AMTCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

1. Vitamin B1-Like Activity

Research indicates that AMTCA exhibits vitamin B1-like activity , suggesting its potential role in metabolic processes similar to thiamine (Vitamin B1). This activity may impact various physiological functions, including carbohydrate metabolism and neural function.

2. Antibacterial Properties

AMTCA has been investigated for its antibacterial properties, particularly through its interaction with the β-Ketoacyl-Acyl Carrier Protein Synthase (mtFabH) enzyme. This interaction disrupts fatty acid synthesis pathways crucial for bacterial growth and survival .

Mechanism of Action:

- Target: mtFabH enzyme

- Mode of Action: AMTCA forms hydrogen bonds with mtFabH, inhibiting its activity and thereby affecting bacterial fatty acid synthesis.

Research Findings:

- Studies have shown that derivatives of AMTCA possess significant antibacterial activity against resistant strains of bacteria.

3. Antidiabetic Potential

Certain thiazole derivatives related to AMTCA have demonstrated antidiabetic effects , enhancing insulin sensitivity and showing potential in managing diabetes mellitus .

4. Anticancer Activity

AMTCA and its derivatives have been explored for their anticancer properties . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines .

Key Findings:

- Some derivatives exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Table 1: Summary of Biological Activities of AMTCA Derivatives

Pharmacokinetics

AMTCA demonstrates high gastrointestinal absorption , indicating favorable oral bioavailability for therapeutic applications. This characteristic enhances its potential as a candidate for oral medications targeting bacterial infections and metabolic disorders .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antibacterial and Antifungal Activity

The compound has been synthesized into various derivatives that exhibit promising antibacterial and antifungal properties. Research indicates that derivatives of 2-amino-thiazole have shown efficacy against a range of pathogens, making them potential candidates for new antimicrobial agents .

Case Study:

A series of 2-amino-thiazole derivatives were tested against common bacterial strains and demonstrated significant inhibition zones, indicating their potential use in treating infections caused by resistant bacteria.

1.2 Anti-HIV Activity

Studies have highlighted the anti-HIV potential of 2-amino-thiazole derivatives. These compounds act by inhibiting viral replication and have shown effectiveness in vitro against HIV strains.

Case Study:

In a controlled study, specific thiazole derivatives were found to reduce viral load significantly in infected cell lines, suggesting their potential as therapeutic agents in HIV treatment protocols.

1.3 Anti-Cancer Properties

The compound has been linked to anti-cancer activities, particularly against leukemia and other tumor cell lines. Derivatives have shown significant anti-proliferative effects on human K563 leukemia cells, making them candidates for further development as anticancer drugs .

Case Study:

Research involving the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives revealed a strong correlation between structural modifications and increased cytotoxicity against cancer cell lines, underscoring the importance of chemical structure in therapeutic efficacy.

Neurological Applications

2.1 Parkinson's Disease Treatment

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid is structurally similar to dopamine's catechol ring and is a component of Pramipexole, a medication used for Parkinson's disease treatment. The compound exhibits dopamine D2 agonist activity, which is critical for managing symptoms associated with this neurodegenerative disorder.

Case Study:

Clinical trials involving Pramipexole have demonstrated its effectiveness in improving motor function in patients with Parkinson's disease, highlighting the significance of the thiazole moiety in its pharmacological action.

Endocrinological Applications

3.1 Hyperthyroidism Treatment

The compound has been investigated for its potential as a thyroid inhibitor in hyperthyroidism treatment. Its mechanism involves the inhibition of thyroid hormone synthesis, which can help manage symptoms associated with this condition.

Case Study:

Experimental models showed that treatment with 2-amino-thiazole derivatives resulted in decreased thyroid hormone levels, suggesting their utility in therapeutic applications for hyperthyroidism management.

Organic Chemistry Applications

4.1 Synthesis of Heterocyclic Compounds

this compound serves as a versatile starting material for synthesizing various heterocyclic analogues with diverse biological activities. These compounds can be tailored for specific therapeutic roles across multiple domains .

Data Table: Synthesis and Biological Activities of Thiazole Derivatives

Comparación Con Compuestos Similares

Substituted Phenyl Derivatives

Key Insight: Phenyl-substituted analogs exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The absence of an amino group in these derivatives limits hydrogen-bonding interactions critical for biological targeting .

Alkyl and Amino-Substituted Derivatives

Key Insight: Alkyl chains (e.g., propyl or ethyl) enhance lipophilicity, while amino group modifications (e.g., ethylamino) modulate hydrogen-bonding capacity, impacting biological activity .

Halogenated and Heterocyclic Derivatives

Key Insight : Halogenation (e.g., fluorine) and heterocyclic substitutions (e.g., pyrazine) enhance electronic and steric properties, broadening applications in medicinal chemistry .

Physicochemical Properties

- Solubility : The carboxylic acid group in all analogs ensures moderate aqueous solubility, but bulky substituents (e.g., phenyl, propyl) reduce it significantly .

- logP Trends: Amino-substituted derivatives generally exhibit lower logP values (e.g., this compound) compared to phenyl- or alkyl-substituted analogs, impacting bioavailability .

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid?

The compound can be synthesized via condensation reactions involving thiourea derivatives and α-keto acids. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-indole-2-carboxylic acid in acetic acid yields structurally analogous thiazole-carboxylic acids . Purity optimization often requires recrystallization in polar solvents (e.g., ethanol/water mixtures), with final purity ≥95% confirmed by HPLC .

Q. How is the compound characterized for structural validation?

Key techniques include:

- NMR : and NMR to confirm substituent positions (e.g., methyl at C5 and carboxylic acid at C4) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 187.22 for CHNOS) .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, critical for distinguishing tautomeric forms .

Q. What are its solubility properties in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and thiazole moieties. Solubility in ethanol is moderate (~10 mg/mL at 25°C) .

Advanced Research Questions

Q. How does steric hindrance at the C5 methyl group influence reactivity?

The C5 methyl group reduces electrophilic substitution at adjacent positions but enhances stability against oxidative degradation. Computational studies (DFT) suggest the methyl moiety increases the energy barrier for ring-opening reactions by ~15 kcal/mol compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in enzyme inhibition assays (e.g., LDH-A IC values) may arise from:

Q. How is the compound utilized in crystallographic studies of enzyme inhibition?

Co-crystallization with lactate dehydrogenase A (LDH-A) reveals binding at the active site, with the thiazole ring coordinating Zn and the carboxylic acid forming hydrogen bonds with Arg. Data collection at 1.8 Å resolution (PDB: 5W8I) validates this interaction .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the C4 carboxylic acid can occur under high-temperature reflux. Mitigation strategies include:

- Low-temperature coupling : Use peptide synthesis reagents (e.g., EDC/HOBt) at 0–4°C .

- Chiral HPLC : Post-synthesis separation of enantiomers (e.g., using amylose-based columns) .

Methodological Recommendations

- Protein Binding Assays : Quantify inhibition using the Lowry method for protein estimation in LDH-A assays.

- Crystallography : Refine structures with SHELX suite programs, leveraging robust handling of high-resolution data .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolysis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.